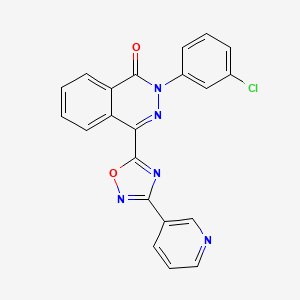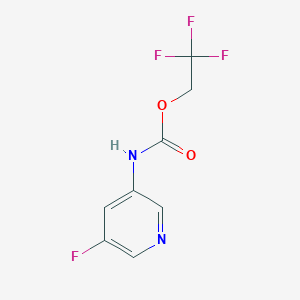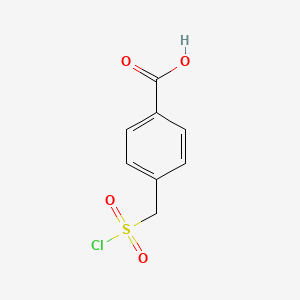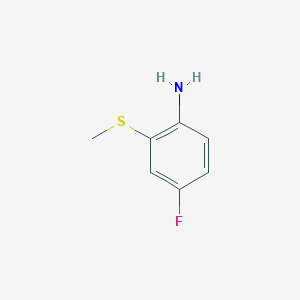
2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a chemical compound with potential therapeutic applications in the field of medicine. This compound has been the subject of scientific research due to its unique chemical structure and potential biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Some phthalazinone derivatives, including those with 1,2,4-oxadiazole groups, have been synthesized and studied for their antimicrobial properties. These compounds, characterized by techniques such as IR, NMR, and MS, have shown potential in combating microbial infections (El-hashash, El-Kady, Taha, & El-Shamy, 2012).
Synthesis and Characterization
- Research has been conducted on the synthesis and spectral characterization of phthalazinone derivatives. These studies include the preparation of 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, and other related derivatives, providing a foundational understanding of their chemical properties (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Anticancer and Antimicrobial Agents
- A study on new heterocyclic compounds, including those with 1,3-oxazole and pyridyl-pyrazoline structures, revealed their potential as anticancer and antimicrobial agents. These compounds were evaluated against a panel of 60 cancer cell lines and various pathogenic strains, showing promising results (Katariya, Vennapu, & Shah, 2021).
Anti-Inflammatory Properties
- Some phthalazinone derivatives have been synthesized and tested for anti-inflammatory activities. Notable among these are compounds with 1,3,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- structures, some of which showed activity comparable to indomethacin, a known anti-inflammatory drug (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).
Molecular Structure Studies
- Research on the synthesis, characterization, and structural analysis of various 1,3,4-oxadiazole derivatives, including those with chlorophenyl and pyridyl groups, has been conducted. These studies often utilize X-ray diffraction and DFT structures to understand the molecular configurations of these compounds (Şahin, Özkan, Köksal, & Işık, 2012).
Molluscicidal Activity
- Certain 1,3,4-triaryl-5-chloropyrazole and pyrazolylphthalazine derivatives have been synthesized and evaluated for their molluscicidal activity against Biomphalaria alexandrina snails, demonstrating the potential use of these compounds in controlling snail populations (Abdelrazek, Michael, & Mohamed, 2006).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of substituted 1,3,4-oxadiazoles, which includes the cyclization of various acids and aryl hydrazines, has been explored. This method offers a more efficient and environmentally friendly approach to producing these compounds (Wang, Liu, & Li, 2006).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN5O2/c22-14-6-3-7-15(11-14)27-21(28)17-9-2-1-8-16(17)18(25-27)20-24-19(26-29-20)13-5-4-10-23-12-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAIYKSWMMAELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2597700.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2597703.png)






![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2597712.png)
![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2597714.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597716.png)